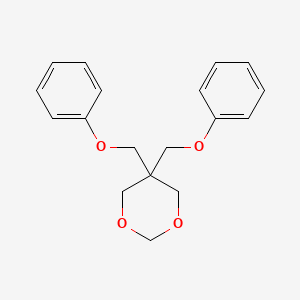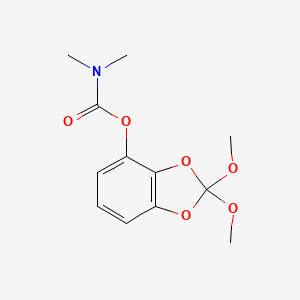
4-Methyl-3-prop-1-enyl-3,4-dihydrodithiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-prop-1-enyl-3,4-dihydrodithiine is an organic compound with a unique structure that includes a dithiine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-prop-1-enyl-3,4-dihydrodithiine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with sulfur sources under specific conditions to form the dithiine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-prop-1-enyl-3,4-dihydrodithiine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiine ring into more reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where one of the substituents on the ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds .
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-prop-1-enyl-3,4-dihydrodithiine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism by which 4-Methyl-3-prop-1-enyl-3,4-dihydrodithiine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiine ring can interact with various biological molecules, influencing pathways related to inflammation, oxidation, and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-3-prop-1-enyl-3,4-dihydrothiophene
- 4-Methyl-3-prop-1-enyl-3,4-dihydrothiopyran
- 4-Methyl-3-prop-1-enyl-3,4-dihydrothiopyrrole
Uniqueness
4-Methyl-3-prop-1-enyl-3,4-dihydrodithiine is unique due to its dithiine ring structure, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
60051-36-7 |
|---|---|
Molekularformel |
C8H12S2 |
Molekulargewicht |
172.3 g/mol |
IUPAC-Name |
4-methyl-3-prop-1-enyl-3,4-dihydrodithiine |
InChI |
InChI=1S/C8H12S2/c1-3-4-8-7(2)5-6-9-10-8/h3-8H,1-2H3 |
InChI-Schlüssel |
GKMUSNHMVCWOHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1C(C=CSS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14609287.png)


![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)


![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)



![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

